molecular formula C19H21N5O2 B2809354 N-(3-methoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775493-73-6

N-(3-methoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2809354
CAS No.: 1775493-73-6
M. Wt: 351.41
InChI Key: NCEIJMNWNURQEM-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a methoxyphenyl group at the N-position, a methyl group at position 6, and a pyrrolidine ring at position 2. Its molecular formula is C₂₂H₂₇N₅O₃, with a molecular weight of 409.49 g/mol .

Properties

IUPAC Name

N-(3-methoxyphenyl)-6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-12-24-17(18(20-13)23-8-3-4-9-23)11-16(22-24)19(25)21-14-6-5-7-15(10-14)26-2/h5-7,10-12H,3-4,8-9H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEIJMNWNURQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=CC=C3)OC)C(=N1)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 3-methoxyaniline with 6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid under acidic conditions to form the desired carboxamide . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of solid-supported catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antiparasitic Activity

Research indicates that compounds with a pyrazolo[1,5-a]pyrazine core exhibit significant antiparasitic activity. For instance, studies have shown that related compounds can inhibit membrane-bound pyrophosphatase (mPPase) in Plasmodium falciparum, the causative agent of malaria. This inhibition leads to reduced growth of the parasite in vitro, suggesting potential for development as antimalarial agents .

Antibacterial and Antiviral Properties

Further investigations have revealed that pyrazolo[1,5-a]pyrazines possess antibacterial properties against various strains, including Mycobacterium tuberculosis. Additionally, some derivatives have shown antiviral activity against HIV, indicating a broad spectrum of potential therapeutic uses .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of these compounds. For example, modifications at specific positions on the pyrazolo[1,5-a]pyrazine scaffold can enhance biological activity. A study demonstrated that altering substituents on the aromatic ring significantly affects the binding affinity and inhibitory potency against target enzymes .

Summary of Synthesis Techniques

TechniqueDescriptionYield
Multicomponent ReactionsCombine multiple reactants in one stepGood to excellent
Suzuki CouplingCross-coupling reaction for aryl substitutionModerate

Case Study 1: Antimalarial Activity

In a recent study, a series of pyrazolo[1,5-a]pyrazine derivatives were screened for their ability to inhibit P. falciparum mPPase. Compound 17a showed an IC50 value of 14–18 μM, highlighting its potential as a lead compound for further development against malaria .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed effective inhibition at low concentrations compared to standard antibiotics like streptomycin .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound Name Substituents at Key Positions Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound : N-(3-Methoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide - N-Aryl: 3-methoxyphenyl
- Position 4: Pyrrolidine
- Position 6: Methyl
C₂₂H₂₇N₅O₃ 409.49 Pyrrolidine enhances lipophilicity; 3-methoxy may influence solubility and binding .
N-(2-Methoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide - N-Aryl: 2-methoxyphenyl
- Position 4: Thiomorpholine
- Position 6: Methyl
C₂₀H₂₂N₅O₃S 409.49 Thiomorpholine introduces sulfur, potentially altering metabolic stability and redox properties.
N-(2,4-Dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide - N-Aryl: 2,4-dimethoxyphenyl
- Position 4: Thiomorpholine
C₂₀H₂₃N₅O₃S 409.49 Additional methoxy group may improve solubility but reduce membrane permeability.
N-(2-Ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide - N-Aryl: 2-ethylphenyl
- Position 4: Oxo group
C₁₆H₁₆N₄O₂ 296.32 Oxo group reduces aromaticity, possibly diminishing target binding affinity.

Structural Confirmation Techniques

  • X-ray crystallography (used in for a related pyrazolo[1,5-a]pyrimidine) is critical for confirming regioselectivity and substituent orientation in such complex systems.
  • Spectral data (IR, NMR, MS) are consistently employed across studies () to verify scaffold integrity and functional groups.

Biological Activity

N-(3-methoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine family. Its unique structure, characterized by the fusion of a pyrazolo[1,5-a]pyrazine core with various functional groups, suggests significant potential in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex arrangement that includes a methoxyphenyl group and a pyrrolidinyl moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the condensation of 3-methoxyaniline with 6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid under acidic conditions, yielding the desired carboxamide.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, effectively blocking their catalytic activity. Notably, it interacts with cyclooxygenase enzymes, suggesting its potential use in managing pain and inflammation .
  • Receptor Interaction : It may modulate signal transduction pathways by interacting with cellular receptors, influencing various cellular functions and potentially altering inflammatory responses .

Anti-inflammatory Properties

Research indicates that this compound possesses significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and TNF-α in response to lipopolysaccharide (LPS) stimulation. This positions the compound as a candidate for developing new anti-inflammatory drugs .

Analgesic Effects

The analgesic properties are attributed to its action on pain pathways mediated by cyclooxygenase inhibition. The compound's ability to mitigate pain responses suggests that it could be beneficial in treating conditions characterized by chronic pain and inflammation .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful. Below is a summary table highlighting key features:

Compound NameStructural FeaturesBiological ActivityReferences
This compoundPyrazolo[1,5-a]pyrazine core with methoxy and pyrrolidineAnti-inflammatory, analgesic,
Pyrazole Derivative ASimilar pyrazole structureAntitumor activity against BRAF(V600E)
Pyrazole Derivative BContains different substituentsAntibacterial and antifungal ,

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives in general:

  • Anti-inflammatory Studies : Research has shown that various pyrazole derivatives exhibit greater anti-inflammatory activity than established drugs like curcumin. This suggests that this compound may also possess similar or enhanced properties .
  • Antitumor Synergy : In studies involving combinations of pyrazole compounds with standard chemotherapeutics like doxorubicin, synergistic effects were observed in breast cancer cell lines. This indicates potential for developing combination therapies involving this compound in oncology settings .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for N-(3-methoxyphenyl)-6-methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide?

  • Methodology : Begin with a multi-step synthesis involving condensation of pyrazole precursors (e.g., hydrazines and aldehydes) followed by functionalization. Key steps include:

  • Nitration : Use HNO₃ in H₂SO₄ at 0°C for regioselective nitration of the pyrazolo[1,5-a]pyrazine core .
  • Substituent introduction : Coupling reactions (e.g., Buchwald-Hartwig amination) to introduce pyrrolidin-1-yl and 3-methoxyphenyl groups. Optimize catalysts (e.g., Pd-based) and solvents (e.g., DMF) for higher yields .
  • Purification : Employ column chromatography or recrystallization to isolate the final product.

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Analytical workflow :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromaticity (e.g., methoxy protons at δ ~3.8 ppm, pyrrolidine protons at δ ~1.8–3.2 ppm) .
  • HRMS : Validate molecular weight (e.g., expected [M+H]⁺ for C₂₀H₂₂N₄O₂: 367.1769) .
  • Elemental analysis : Verify C, H, N content (e.g., calculated C 65.55%, H 6.05%, N 15.29%) .

Q. How can solubility challenges in biological assays be addressed?

  • Strategies :

  • Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers for in vitro assays.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility temporarily .
  • Micellar encapsulation : Employ surfactants like Tween-80 for in vivo studies .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

  • Approach :

  • Substituent variation : Systematically modify the pyrrolidin-1-yl group (e.g., replace with piperidine or morpholine) to assess impact on target binding .
  • Bioisosteric replacement : Swap the 3-methoxyphenyl group with 3-fluorophenyl or heterocycles (e.g., pyridinyl) to optimize pharmacokinetics .
  • Computational docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinases, GPCRs) .

Q. How can computational methods improve reaction design for derivatives?

  • Workflow :

  • Quantum chemical calculations : Simulate reaction pathways (e.g., transition states) using Gaussian or ORCA to identify energy barriers .
  • Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, temperature) for new analogs .
  • Retrosynthetic analysis : Leverage tools like Chematica to propose efficient synthetic routes .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Resolution framework :

  • Orthogonal assays : Validate anticancer activity using both MTT and clonogenic assays to rule out false positives .
  • Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between logP and cytotoxicity) .

Q. What methodologies are effective for studying metabolic stability?

  • Protocols :

  • Liver microsome assays : Incubate with human/rat liver microsomes and quantify parent compound depletion via LC-MS .
  • CYP450 inhibition screening : Use fluorogenic substrates to identify metabolizing enzymes (e.g., CYP3A4) .
  • Stable isotope labeling : Track metabolic pathways using ¹³C/¹⁵N isotopes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.